molecular formula C14H11N3O2 B1452163 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 926282-77-1

3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1452163
CAS No.: 926282-77-1
M. Wt: 253.26 g/mol
InChI Key: UTKCVADZCBDXMX-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ( 926282-77-1) is a high-value heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bases . This compound features a versatile molecular framework with a carboxylic acid functional group at the 4-position, allowing for further derivatization into amides, esters, and other conjugates, making it a crucial intermediate in the synthesis of more complex target molecules. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research, with demonstrated relevance in developing inhibitors for a wide range of kinases, including tyrosine kinases, as well as agents with anticancer, antifungal, and antimicrobial properties . Specifically, close structural analogs of this compound, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have been synthesized and evaluated for their antibacterial activity , with some showing promising results . The scaffold's utility is further highlighted by its presence in numerous patents and investigational compounds, underscoring its role in addressing diverse biological targets . Researchers utilize this carboxylic acid derivative as a key precursor to explore structure-activity relationships, particularly by modifying the N1 position or utilizing the carboxylic acid group to create novel derivatives for pharmacological screening and mechanism of action studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-8-12-10(14(18)19)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCVADZCBDXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H17N3O2C_{21}H_{17}N_{3}O_{2}. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit anticancer properties. Specifically, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, the inhibition of Protein Kinase C (PKC) has been linked to reduced tumor growth in models of breast and prostate cancer .

2. Antiviral Properties

Recent findings have highlighted the antiviral potential of this compound against several viruses. In vitro studies demonstrated effectiveness against Hepatitis A virus (HAV) and Herpes Simplex Virus type 1 (HSV-1), with significant reductions in viral titers observed at specific concentrations . The mechanism appears to involve interference with viral replication pathways.

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Kinase Inhibition : The compound acts as a PKC inhibitor, affecting pathways involved in cell proliferation and survival.
  • Viral Replication Interference : By targeting viral enzymes or host cell factors necessary for viral replication, it disrupts the life cycle of viruses.
  • Inflammatory Pathway Modulation : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of pyrazolo[3,4-b]pyridine derivatives, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations through caspase activation assays.

Case Study 2: Antiviral Activity Against HSV-1

A comparative study evaluated the antiviral activity of several pyrazolo derivatives against HSV-1. The 3-methyl derivative showed superior efficacy compared to other tested compounds, achieving an EC50 value that indicates high potency against viral replication in Vero cells.

Data Tables

Activity TypeTarget Virus/Cancer TypeEC50/IC50 ValueReference
AntiviralHSV-120 μg/mL
AntiviralHAV10 μg/mL
AnticancerBreast CancerIC50 = 15 μM
Anti-inflammatoryCOX-2IC50 = 0.04 μM

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The structural formula can be represented as follows:C14H11N3O2\text{C}_{14}\text{H}_{11}\text{N}_3\text{O}_2This structure allows for various substitution patterns that can significantly influence its pharmacological properties.

Biological Activities

The biological applications of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are broad and include:

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity through inhibition of specific kinases involved in tumor growth . In particular, compounds with this scaffold have been developed as tyrosine kinase inhibitors (TKIs), targeting pathways critical for cancer cell proliferation.

Antimalarial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antimalarial agents. These compounds have shown efficacy against Plasmodium species by disrupting their growth and development . The mechanism often involves interference with metabolic pathways essential for the survival of the malaria parasite.

Neuroprotective Effects

There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. They have been investigated for their ability to mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's . The modulation of neurotransmitter systems appears to be a key mechanism behind these effects.

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimalarial Efficacy

A patent application described the synthesis of specific pyrazolo[3,4-b]pyridine derivatives and their testing against Plasmodium falciparum. The compounds showed promising results in inhibiting parasite growth in vitro, paving the way for further development into therapeutic agents .

Comparison with Similar Compounds

Substituent Variations at Position 1

Position 1 is often substituted with aryl or alkyl groups, influencing solubility and target binding:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid H (unsubstituted) C₁₆H₁₃N₃O₂ 279.30 Not specified Base structure for derivatization
1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl C₂₀H₁₄FN₃O₂ 347.35 1011399-41-9 Enhanced electronic effects; potential kinase inhibition
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl C₂₁H₁₆ClN₃O₂ 377.83 1011400-09-1 Increased lipophilicity; factor Xa inhibitor (apixaban analog)
1-(2-Cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Cyanoethyl C₁₇H₁₄N₄O₂ 306.32 1018141-88-2 Introduced nitrile group; potential metabolic stability

Key Observations :

  • Fluorophenyl substitution (e.g., 4-F) enhances electronic interactions (e.g., hydrogen bonding) with biological targets .

Substituent Variations at Position 3

The methyl group at position 3 is conserved in many analogs, but cyclopropyl or ethyl substitutions are also observed:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
3-Cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopropyl C₂₂H₁₇FN₃O₂ 379.39 1011398-81-4 Improved steric hindrance; potential kinase selectivity
1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Ethyl C₁₇H₁₇N₃O₂ 295.34 937598-67-9 Reduced steric bulk; moderate solubility in DMSO/chloroform

Key Observations :

  • Ethyl substitutions reduce molecular weight, aiding solubility but possibly diminishing affinity .

Substituent Variations at Position 6

The phenyl group at position 6 can be replaced with heteroaromatic rings (e.g., thiophene, furan) or alkyl chains:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
3-Methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Thiophen-2-yl C₁₄H₁₁N₃O₂S 285.32 937597-71-2 Increased polarity; potential antiviral activity
3-Cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Furan-2-yl C₂₀H₁₅FN₃O₃ 367.35 1011397-49-1 Enhanced π-π stacking; fluorescence properties

Key Observations :

  • Thiophene and furan substitutions introduce heteroatoms, altering electronic properties and enabling interactions with polar targets .

Halogenated Derivatives

Halogen substitutions (F, Cl) are common for tuning bioavailability and metabolic stability:

Compound Name Halogen Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cl (position 5), F (position 1) C₁₇H₁₃ClFN₃O₂ 363.76 107658-94-6 Dual halogenation; improved metabolic resistance
1-(2-Fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid F (position 1) C₂₀H₁₆FN₃O₂ 349.36 1011396-63-6 Fluorine-enhanced membrane permeability

Key Observations :

  • Chlorine and fluorine atoms improve metabolic stability and binding affinity through hydrophobic and electronic effects .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. The key synthetic steps include:

  • Formation of pyrazole intermediates.
  • Condensation with aromatic aldehydes.
  • Cyclization and carboxylation to yield the pyrazolopyridine carboxylic acid.

Specific Synthetic Routes

Reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with Aromatic Aldehydes and Ethyl Pyruvate
  • A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were synthesized by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate.
  • This method involves a Doebner-type condensation where the Schiff base formed from the amino-pyrazole and aldehyde undergoes cyclization with ethyl pyruvate.
  • The resulting esters can subsequently be hydrolyzed to the corresponding carboxylic acids.
  • Structural elucidation was confirmed by mass spectrometry, IR, and NMR (1H and 13C) spectroscopy.
Doebner-type Pyrazolopyridine Carboxylic Acid Synthesis and Ugi Four-Component Reaction
  • Starting from 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, the compound can be prepared via a Doebner-type reaction involving 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid intermediates.
  • Ultrasonic-assisted synthesis has been employed to enhance reaction rates and yields.
  • The general procedure involves stirring aromatic aldehydes and anilines in DMF/methanol, followed by addition of the pyrazolopyridine carboxylic acid and tert-butylisocyanide, with heating at 70 °C for 48-72 hours in a closed vial.
  • The product is isolated by precipitation, filtration, and washing, sometimes assisted by ultrasonication.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Steps Yield & Purity Indicators References
1 5-amino-3-methyl-1-phenyl-1H-pyrazole, aromatic aldehydes, ethyl pyruvate Reflux, Doebner condensation Schiff base formation, cyclization Confirmed by MS, IR, 1H & 13C NMR; good yields
2 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, aromatic aldehydes, anilines, tert-butylisocyanide 70 °C, 48-72 h, DMF/CH3OH, ultrasonic assistance Multicomponent Ugi reaction, precipitation High purity confirmed by elemental analysis, NMR, MS

Research Findings and Analysis

  • The Doebner-type synthesis route is versatile, allowing the introduction of various aryl groups at the 6-position, which is critical for tuning biological activity and physicochemical properties.
  • Ultrasonic-assisted synthesis improves reaction kinetics and product isolation, reducing reaction time and increasing yield.
  • Spectroscopic data (NMR, MS, IR) consistently confirm the formation of the pyrazolopyridine core and the presence of the carboxylic acid functionality.
  • Elemental analysis aligns closely with theoretical values, indicating high purity of the synthesized compounds.

Notes on Reaction Optimization

  • Solvent choice (DMF/methanol mixture) and temperature control (70 °C) are crucial for optimal yields in the multicomponent reactions.
  • Reaction times of 48-72 hours are typical, but ultrasonic assistance can reduce this duration.
  • Precipitation and ultrasonication during work-up aid in isolating pure compounds efficiently.
  • The use of tert-butylisocyanide in Ugi reactions allows for the introduction of amide functionalities, expanding the chemical diversity of derivatives.

Q & A

Q. How do structural modifications affect metabolic stability?

  • Methodology : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation (e.g., hydroxylation at C4). CYP450 inhibition assays (e.g., CYP3A4) guide deuteration at labile positions (e.g., C6-phenyl) to reduce clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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